molecular formula C12H11N3O4 B13137618 ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13137618
M. Wt: 261.23 g/mol
InChI Key: SASMTCIAVFCNGW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitrophenyl group is introduced through a nitration reaction. The general synthetic route can be summarized as follows:

    Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Nitration: The pyrazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    3-(2-Nitrophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group, influencing its acidity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15(17)18/h3-7H,2H2,1H3,(H,13,14)

InChI Key

SASMTCIAVFCNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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